molecular formula C7H5FN2 B1330671 4-fluoro-1H-benzimidazole CAS No. 5847-89-2

4-fluoro-1H-benzimidazole

Cat. No. B1330671
CAS RN: 5847-89-2
M. Wt: 136.13 g/mol
InChI Key: QUQMWOHZXVXIBI-UHFFFAOYSA-N
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Description

4-Fluoro-1H-benzimidazole is a fluorinated derivative of benzimidazole, a heterocyclic compound consisting of fused benzene and imidazole rings. This compound serves as a core structure for various pharmaceuticals and exhibits a range of biological activities. It is often used as a building block for the synthesis of more complex molecules with potential therapeutic applications, such as antitumor, antimicrobial, and antileukemic agents .

Synthesis Analysis

The synthesis of fluorinated benzimidazole derivatives can be achieved through various methods. One approach involves the solid-phase synthesis using polymer-supported 4-fluoro-3-nitrobenzoic acid with a range of amines and aldehydes, which allows for the generation of diverse benzimidazole compounds under mild conditions . Another method includes microwave-assisted cyclocondensation, which has been optimized for the rapid synthesis of 2-([4-18F]fluorophenyl)benzimidazole, a compound with potential in pharmaceutical development . Additionally, the synthesis of 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles has been reported using microwave heating, demonstrating the efficiency of this technique in producing fluorinated benzimidazoles .

Molecular Structure Analysis

The molecular structure of 4-fluoro-1H-benzimidazole derivatives has been elucidated through various spectroscopic techniques, including FTIR, 1H NMR, and mass spectroscopy . X-ray crystallography has also been employed to determine the crystal and molecular structure of specific fluorobenzimidazole compounds, revealing details such as planarity of the benzimidazole ring and dihedral angles with substituent phenyl rings .

Chemical Reactions Analysis

Fluorinated benzimidazoles can undergo a variety of chemical reactions, which are essential for their transformation into biologically active compounds. For instance, the cyclocondensation reaction is a key step in the synthesis of benzimidazole derivatives . Additionally, the reactivity of these compounds allows for further functionalization, as seen in the synthesis of 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles, where the fluorinated benzimidazole is reacted with iminoester hydrochlorides .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-fluoro-1H-benzimidazole derivatives are influenced by the presence of the fluorine atom, which can affect the compound's lipophilicity, stability, and reactivity. The introduction of fluorine into benzimidazole derivatives has been shown to enhance their biological activities, such as increasing their antitumor, antimicrobial, and antileukemic properties . The fluorine atom can also influence the compound's binding affinity to biological targets, making these derivatives valuable in drug design and development.

Scientific Research Applications

1. Cancer Research and Treatment

4-fluoro-1H-benzimidazole derivatives have shown significant promise in cancer research and treatment. For instance, a study by Thimmegowda et al. (2008) synthesized a series of trisubstituted benzimidazole derivatives and evaluated their inhibition against MDA-MB-231 breast cancer cell proliferation, finding potent inhibitory effects. Similarly, Gowda et al. (2009) synthesized 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives and their precursors as potential chemotherapeutic agents, demonstrating significant anti-leukemic activity (Thimmegowda et al., 2008) (Gowda et al., 2009).

2. Antimicrobial and Antituberculosis Applications

Benzimidazole derivatives have demonstrated significant antimicrobial and antituberculosis properties. A study by Yoon et al. (2013) synthesized benzimidazoles that displayed good antimycobacterial activity against M. tuberculosis strains, offering potential for tuberculosis treatment. Another study by Menteşe et al. (2015) synthesized a series of 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles with potential antimicrobial properties (Yoon et al., 2013) (Menteşe et al., 2015).

3. Neurological and Cardiovascular Research

Several studies have highlighted the potential of 4-fluoro-1H-benzimidazole derivatives in neurological and cardiovascular research. Maltsev et al. (2021) synthesized tetrahydro[1,3]diazepino[1,2-a]benzimidazole derivatives, exhibiting promising anxiolytic and analgesic properties. Wu et al. (2020) focused on synthesizing fluoro-substituted benzimidazole derivatives with anti-hypertension activities, displaying significant blood pressure reduction in hypertensive rats (Maltsev et al., 2021) (Wu et al., 2020).

4. Sensor Development and Environmental Applications

4-fluoro-1H-benzimidazole derivatives have also been explored for sensor development and environmental applications. For example, Suman et al. (2019) synthesized benzimidazole and benzothiazole conjugated Schiff base as fluorescent sensors for Al3+ and Zn2+, demonstrating their ability to detect these analytes effectively (Suman et al., 2019).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 4-fluoro-1H-benzimidazole . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

4-fluoro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUQMWOHZXVXIBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20323081
Record name 4-fluoro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20323081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-1H-benzimidazole

CAS RN

5847-89-2
Record name 5847-89-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402991
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-fluoro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20323081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Parsch, JW Engels - Helvetica Chimica Acta, 2000 - Wiley Online Library
Six different ribonucleoside phosphoramidites with fluorobenzenes or fluorobenzimidazoles as base analogues, one abasic site, and inosine were synthesized and incorporated into …
Number of citations: 66 onlinelibrary.wiley.com
MI Kharitonova, ID Konstantinova… - Russian Chemical …, 2018 - iopscience.iop.org
… The heating of 4-fluoro-1H-benzimidazole (47) with BSA under reflux followed by trans-silylation of the base with TAR (32) in the presence of TMSOTf gave 4-fluoro-1-(2,3,5-tri-O-acetyl-…
Number of citations: 21 iopscience.iop.org
J Hak, A Aggarwal, S Kumar, AP Singh, A Kumari - IJFMR-International Journal For … - IJFMR
Number of citations: 0

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